3,6-dimercaptopyridazine
Overview
Description
3,6-dimercaptopyridazine is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-dimercaptopyridazine can be synthesized through the reaction of maleic anhydride with hydrazine hydrate in the presence of a solvent such as alcohol or acetic acid . The reaction typically involves refluxing the reactants to achieve the desired product. Another method involves the use of ion-exchange resins as catalysts, which can enhance the yield and selectivity of the reaction .
Industrial Production Methods
Industrial production of 1,2-dihydropyridazine-3,6-dithione may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of solid ion-exchange resins as catalysts is advantageous in industrial settings due to their ease of separation from the reaction mixture and reusability .
Chemical Reactions Analysis
Types of Reactions
3,6-dimercaptopyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-dimercaptopyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antiviral, antibacterial, and anticancer agents.
Materials Science: This compound is used in the development of novel polymers and composite materials with unique properties.
Agriculture: It is investigated for its potential use as a herbicide and plant growth regulator.
Mechanism of Action
The mechanism of action of 1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydropyridazine-3,6-dione: Similar in structure but contains oxygen atoms instead of sulfur.
2,3-Dihydrophthalazine-1,4-dione: Contains a similar ring structure but with different substituents.
Uniqueness
3,6-dimercaptopyridazine is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and potential biological activity compared to its oxygen-containing analogs .
Properties
IUPAC Name |
1,2-dihydropyridazine-3,6-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIMHRGIRRYUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396737 | |
Record name | 1,2-dihydropyridazine-3,6-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-58-5 | |
Record name | 6-Mercapto-3(2H)-pyridazinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-dihydropyridazine-3,6-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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